molecular formula C16H14O2S2 B14135271 3,7-Bis(methylthio)anthracene-2,6-diol

3,7-Bis(methylthio)anthracene-2,6-diol

Cat. No.: B14135271
M. Wt: 302.4 g/mol
InChI Key: WNBOSULCPIJQQF-UHFFFAOYSA-N
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Description

3,7-Bis(methylthio)anthracene-2,6-diol is a structurally unique anthracene derivative featuring methylthio (-SMe) groups at the 3,7 positions and hydroxyl (-OH) groups at the 2,6 positions. This compound’s anthracene backbone, a polycyclic aromatic hydrocarbon, provides a rigid planar structure conducive to π-π interactions, while its substituents introduce polar and electron-rich functionalities. The diol groups enable hydrogen bonding, which may influence molecular assembly, while the methylthio groups contribute to electronic modulation and steric effects.

Properties

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

3,7-bis(methylsulfanyl)anthracene-2,6-diol

InChI

InChI=1S/C16H14O2S2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8,17-18H,1-2H3

InChI Key

WNBOSULCPIJQQF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC3=CC(=C(C=C3C=C2C=C1O)SC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for 3,7-Bis(methylthio)anthracene-2,6-diol are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(methylthio)anthracene-2,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Ethers and esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,7-Bis(methylthio)anthracene-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Functional Groups Key Properties/Applications Reference
3,7-Bis(methylthio)anthracene-2,6-diol 2,6 (diol); 3,7 (SMe) -OH, -SMe Potential H-bond-directed assembly; electron-rich sulfur atoms may enhance charge transport in semiconductors Inferred
9,10-Bis(3,5-dihydroxyphenyl)anthracene 9,10 -C₆H₃(OH)₂ (dihydroxyphenyl) High-purity reference standard; polar substituents enhance solubility in polar solvents
2,7-Substituted 9,10-bis(phenylethynyl)anthracene 2,7 -C≡CPh, phenol residues Antiparallel π-stacking via H-bonding; used in supramolecular chemistry

Key Comparative Insights

Substitution Pattern and Electronic Effects The this compound differs from 9,10-substituted analogs (e.g., 9,10-Bis(3,5-dihydroxyphenyl)anthracene) in substituent placement. Methylthio groups (-SMe) are less polar than dihydroxyphenyl groups but offer electron-rich sulfur atoms, which could enhance charge-carrier mobility in organic semiconductors compared to purely hydrocarbon substituents (e.g., phenylethynyl groups in ) .

Hydrogen Bonding and Molecular Assembly The diol groups in this compound enable intermolecular hydrogen bonding, akin to phenol residues in 2,7-substituted 9,10-bis(phenylethynyl)anthracene. This property may facilitate controlled molecular stacking or crystal engineering, though the methylthio groups’ steric bulk could moderate packing density compared to smaller substituents .

Synthetic and Analytical Considerations

  • While 9,10-Bis(3,5-dihydroxyphenyl)anthracene is characterized by NMR and HPLC (purity ≥98%) , similar methods would apply to this compound. The methylthio groups’ sulfur atoms may complicate NMR interpretation due to spin-spin coupling but could enhance UV-vis absorption for analytical detection.

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